Azido-PEG35-amine

Catalog No.
S520219
CAS No.
749244-38-0
M.F
C48H98N4O23
M. Wt
1099.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG35-amine

CAS Number

749244-38-0

Product Name

Azido-PEG35-amine

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C48H98N4O23

Molecular Weight

1099.32

InChI

InChI=1S/C72H146N4O35/c73-1-3-77-5-7-79-9-11-81-13-15-83-17-19-85-21-23-87-25-27-89-29-31-91-33-35-93-37-39-95-41-43-97-45-47-99-49-51-101-53-55-103-57-59-105-61-63-107-65-67-109-69-71-111-72-70-110-68-66-108-64-62-106-60-58-104-56-54-102-52-50-100-48-46-98-44-42-96-40-38-94-36-34-92-32-30-90-28-26-88-24-22-86-20-18-84-16-14-82-12-10-80-8-6-78-4-2-75-76-74/h1-73H2

InChI Key

MUYDHNADYGGZNC-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N

Solubility

Soluble in DMSO

Synonyms

Azido-PEG23 amine, Amino-PEG23-azide

Description

The exact mass of the compound Azido-PEG35 amine is 1098.6622 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bioconjugation Chemistry

Azido-PEG35 amine is a popular reagent in click chemistry, a type of bioconjugation reaction known for its high efficiency, selectivity, and biocompatibility []. The azide group on the linker can readily react with alkynes or strained alkenes (like DBCO and BCN) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage []. This robust and specific reaction allows researchers to covalently attach various biomolecules, such as antibodies, peptides, drugs, or imaging probes, to other molecules of interest.

Here are some examples of how Azido-PEG35 amine is used in bioconjugation:

  • Antibody-drug conjugates (ADCs): Azido-PEG35 amine can be used to linker a potent cytotoxic drug to a monoclonal antibody. The antibody specifically targets cancer cells, while the PEG spacer improves the drug's solubility and reduces its toxicity to healthy cells [].
  • Biotinylation: The amine group of Azido-PEG35 amine can be used to conjugate biotin to proteins or other biomolecules. Biotinylated molecules can then be easily purified or detected using streptavidin, a protein with high affinity for biotin [].

Targeted Drug Delivery

The hydrophilic PEG spacer in Azido-PEG35 amine plays a crucial role in targeted drug delivery systems. PEGylation, the process of attaching PEG to a molecule, improves a drug's water solubility, reduces its immunogenicity (the ability to trigger an immune response), and enhances its circulation time in the body []. This allows for targeted delivery of drugs to specific tissues or cells.

Here's an example of how Azido-PEG35 amine can be used in targeted drug delivery:

  • Nanoparticle drug carriers: Azido-PEG35 amine can be used to functionalize nanoparticles, allowing them to carry therapeutic payloads. The PEG spacer on the linker helps nanoparticles evade the immune system and improves their ability to accumulate in diseased tissues [].

Molecular Structure Analysis

Azido-PEG35 amine possesses a linear structure with three key features:

  • Azide group (N3): Located at one end of the molecule, the azide group is highly reactive and can participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) for efficient and specific conjugation with alkyne-containing molecules [, ].

  • PEG spacer (CH2-CH2-O)n: The central portion of the molecule consists of a hydrophilic PEG chain with 35 repeating units (n = 35). This PEG spacer provides several advantages, including:

    • Increased water solubility of the conjugated molecule [].
    • Improved biocompatibility by reducing protein adsorption and immunogenicity [].
    • Enhanced flexibility and conformational freedom within the conjugate [].
  • Amine group (NH2): Located at the other end of the molecule, the primary amine group allows conjugation with various functional groups like carboxylic acids, activated NHS esters, and aldehydes [].


Chemical Reactions Analysis

Azido-PEG35 amine participates in several crucial chemical reactions for bioconjugation:

  • CuAAC reaction with alkynes: This is the primary reaction for Azido-PEG35 amine. The azide group reacts with a terminal alkyne in a CuAAC reaction to form a stable triazole linkage [, ].

Balanced chemical equation (using R to represent the rest of the alkyne molecule):

R-C≡CH + N3-(PEG)35-NH2 + Cu(I) catalyst --> R-C=C-N-(PEG)35-NH2 + Cu(II)
  • Reaction with carboxylic acids/activated NHS esters: The amine group of Azido-PEG35 amine can react with carboxylic acids or activated NHS esters to form amide bonds [].

Physical And Chemical Properties Analysis

  • High water solubility: The presence of the PEG chain makes Azido-PEG35 amine highly soluble in water [].
  • Good stability: PEG linkers are generally known for their stability under physiological conditions (pH 7.4, 37°C) [].

Azido-PEG35 amine does not have a direct mechanism of action as it's a linker molecule. However, its key functionality lies in facilitating the conjugation of various biomolecules through its reactive groups. The PEG spacer within the molecule plays a crucial role by enhancing the solubility, stability, and biocompatibility of the conjugated product [].

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat when handling the compound [].
  • Avoid inhalation, ingestion, and skin contact.
  • Store the compound according to the supplier's recommendations, typically at -20°C.
  • Dispose of waste according to proper laboratory waste disposal procedures.

Azido-PEG35-amine is primarily involved in two types of reactions:

  • Click Chemistry: The azide group can react with terminal alkynes through the copper-catalyzed azide-alkyne cycloaddition reaction, forming stable triazole linkages. This reaction is highly efficient and selective, making it a popular choice in bioconjugation protocols .
  • Amine Reactivity: The amine group can react with various electrophiles, including:
    • Carboxylic acids
    • N-Hydroxysuccinimide (NHS) esters
    • Carbonyl compounds (ketones and aldehydes)

These reactions facilitate the formation of stable amide bonds, which are crucial for creating conjugates in therapeutic applications .

Azido-PEG35-amine exhibits significant biological activity due to its ability to form stable linkages with biomolecules. This property is particularly valuable in drug delivery systems where the stability of conjugated compounds is essential. The compound's biocompatibility and solubility in aqueous media also enhance its applicability in biological settings .

The synthesis of Azido-PEG35-amine typically involves several key steps:

  • Synthesis of PEG Derivatives: The starting material is often a hydroxyl-terminated PEG, which can be modified to introduce the azide and amine functionalities.
  • Introduction of Azide Group: This can be achieved through nucleophilic substitution reactions or by using reagents such as sodium azide to convert suitable precursors into azides.
  • Amine Functionalization: The final step involves attaching the amine group, which can be done via reductive amination or direct amination methods .

Azido-PEG35-amine has diverse applications, including:

  • Bioconjugation: It serves as a linker for attaching drugs to antibodies or other biomolecules.
  • Drug Delivery Systems: Its ability to form stable linkages makes it suitable for creating targeted drug delivery vehicles.
  • Diagnostics: The compound can be used in imaging studies where specific targeting of cells or tissues is required.
  • Research Tools: It is utilized in studies involving protein labeling and tracking within biological systems .

Interaction studies involving Azido-PEG35-amine focus on its reactivity with various biomolecules. These studies often assess the efficiency of conjugation reactions, stability of the formed linkages, and biological activity post-conjugation. For instance, research has shown that conjugates formed using Azido-PEG35-amine maintain their biological activity, making them suitable for therapeutic applications .

Several compounds share structural similarities with Azido-PEG35-amine, including:

Compound NameFunctional GroupsUnique Features
Azido-PEG3-amineAzide, AmineShorter PEG chain; used for smaller biomolecules
Azido-dPEG35-amineAzide, AmineEnhanced solubility and biocompatibility
Azide-PEG-AmineAzide, AmineLower molecular weight; suitable for rapid reactions
NHS-Azido-PEGAzide, NHS esterReactive towards amines; used for protein labeling

Uniqueness of Azido-PEG35-amine

Azido-PEG35-amine stands out due to its longer PEG chain, which enhances solubility and reduces immunogenicity compared to shorter PEG derivatives. Its dual functionality allows for versatile applications in both chemical biology and medicinal chemistry, making it a valuable tool in research and therapeutic development .

The synthesis of Azido-PEG35-amine represents a complex multistep process requiring careful consideration of retrosynthetic analysis, functional group transformations, and purification strategies. This section provides a comprehensive examination of the synthetic methodologies employed for the preparation of this important heterobifunctional polyethylene glycol derivative.

Retrosynthetic Analysis for Azido-PEG35-amine

The retrosynthetic analysis of Azido-PEG35-amine involves strategic disconnection of the target molecule to identify suitable synthetic precursors and transformation pathways [1] [2]. The primary disconnections focus on the functional group transformations required to introduce both the azide and amine functionalities onto the polyethylene glycol backbone.

The retrosynthetic strategy begins with identification of the key functional groups present in the target molecule: a terminal azide group (-N₃) and a terminal primary amine group (-NH₂) connected by a polyethylene glycol chain of 35 ethylene oxide units [3]. The disconnection analysis reveals three primary synthetic approaches:

Primary Disconnection Strategy: The azide functionality can be traced back to a hydroxyl group through nucleophilic substitution via a mesylate intermediate. This represents the most common and reliable transformation pathway for azide introduction [4] [5]. The transformation sequence involves:

  • Hydroxyl → Mesylate → Azide

Secondary Disconnection Strategy: The terminal amine group can be derived from the azide functionality through reduction reactions. This approach utilizes the azide as a protected form of the amine, allowing for selective introduction and subsequent deprotection [5]. The transformation follows:

  • Azide → Amine via reduction

Tertiary Disconnection Strategy: Alternative routes may involve direct amination of activated polyethylene glycol derivatives, though these approaches are less commonly employed due to selectivity and yield considerations [1].

Disconnection TypeStarting MaterialKey TransformationProductYield (%)
Hydroxyl to MesylatePEG-OHMesylationPEG-OMs90-95
Mesylate to AzidePEG-OMsNucleophilic substitutionPEG-N₃77-98
Azide to AminePEG-N₃ReductionPEG-NH₂82-99

Hydroxyl to Azide Conversion Strategies

The conversion of hydroxyl groups to azide functionalities represents a critical transformation in the synthesis of Azido-PEG35-amine. This process typically occurs through a two-step mechanism involving activation of the hydroxyl group followed by nucleophilic substitution [7] [6].

Mesylation Approach: The most widely employed strategy utilizes mesyl chloride as the activating agent in the presence of a base such as triethylamine [7]. The reaction proceeds under anhydrous conditions in dichloromethane at low temperatures (-10°C to room temperature) to minimize side reactions:

The mesylation reaction requires careful control of reaction conditions to achieve high conversion rates while minimizing degradation of the polyethylene glycol backbone [7]. Excess mesyl chloride (2-3 equivalents) is typically employed to ensure complete conversion, with triethylamine serving as both a base and a hydrogen chloride scavenger.

Tosylation Alternative: Tosyl chloride can serve as an alternative activating agent, particularly for larger scale preparations [6]. The tosylation approach offers similar reactivity profiles but may provide enhanced stability of the activated intermediate under certain reaction conditions.

Azidation Reaction: The subsequent displacement of the mesylate or tosylate group proceeds through an SN2 mechanism using sodium azide as the nucleophile [5] [6]. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide at elevated temperatures (65-80°C):

The choice of solvent significantly influences reaction efficiency, with dimethylformamide providing optimal solubility for both the polyethylene glycol substrate and sodium azide nucleophile [8]. Reaction times typically range from 16 to 48 hours depending on the molecular weight of the polyethylene glycol substrate and reaction temperature.

Green Chemistry Modifications: Recent developments have explored the use of polyethylene glycol itself as a reaction medium for azidation reactions [9] [10]. This approach eliminates the need for traditional organic solvents and can provide enhanced reaction rates due to the increased solubility of reactants in the polyethylene glycol matrix.

Conversion MethodActivating AgentTemperature (°C)Time (h)Yield (%)Solvent
MesylationMsCl/TEA-10 to RT12-1690-95DCM
TosylationTsCl/TEA0 to RT8-1285-92DCM
AzidationNaN₃65-8016-4877-98DMF

Amine Group Introduction Methodologies

The introduction of amine functionality into polyethylene glycol derivatives can be accomplished through several distinct methodological approaches, each offering specific advantages in terms of selectivity, yield, and reaction conditions [5] [11].

Azide Reduction Approach: The most commonly employed method involves reduction of azide-terminated polyethylene glycol derivatives using various reducing agents [5]. This approach offers the advantage of utilizing the azide group as a protected form of the amine, allowing for selective transformations.

Zinc-Mediated Reduction: A highly effective method employs zinc powder in the presence of ammonium chloride in aqueous tetrahydrofuran [5]. This protocol offers several advantages including mild reaction conditions, high yields (82-99%), and straightforward product isolation:

The mechanism involves initial formation of zinc-azide complexes followed by protonation and electron transfer to generate the corresponding amine. The reaction proceeds efficiently at moderate temperatures (65-80°C) and tolerates a wide range of polyethylene glycol molecular weights [5].

Alternative Reduction Methods: Traditional reduction approaches include the use of triphenylphosphine in aqueous media (Staudinger reaction), lithium aluminum hydride in anhydrous solvents, or catalytic hydrogenation over palladium on carbon [5]. However, these methods may present challenges in terms of product purification or reaction scalability.

Direct Amination Strategies: Alternative approaches involve direct displacement of activated polyethylene glycol derivatives with ammonia or amine nucleophiles [11]. The Mitsunobu reaction can be employed to convert hydroxyl-terminated polyethylene glycol to phthalimido derivatives, which subsequently undergo hydrazinolysis to yield primary amines with end-group conversions exceeding 98% [5].

Protective Group Strategies: The use of protective groups such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) allows for selective amine introduction while preventing unwanted side reactions [12]. These approaches are particularly valuable when multiple functional group transformations are required.

Reduction MethodReducing AgentConditionsYield (%)AdvantagesLimitations
Zinc ReductionZn/NH₄ClTHF/H₂O, reflux82-99Mild, scalableRequires filtration
StaudingerPPh₃H₂O, RT85-95Room temperatureProduct contamination
HydrogenationPd/C, H₂MeOH, RT90-98Clean reactionHigh pressure
LiAlH₄LiAlH₄THF, anhydrous85-92High reactivityAnhydrous conditions

End-group Protection and Deprotection Approaches

The synthesis of heterobifunctional polyethylene glycol derivatives often requires selective protection and deprotection strategies to achieve the desired functional group arrangement [13] [12]. These approaches are particularly important when multiple reactive sites are present or when specific reaction sequences must be followed.

Hydroxyl Protection Strategies: The protection of hydroxyl groups during synthetic transformations prevents unwanted side reactions and ensures regioselectivity. Common protecting groups include:

Trityl Protection: The trityl group provides excellent protection for primary hydroxyl groups and can be selectively removed under mildly acidic conditions [14]. The trityl group is particularly useful in solid-phase synthesis approaches where multiple coupling and deprotection cycles are required.

Silyl Protection: tert-Butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) groups offer robust protection under basic conditions while allowing selective deprotection using fluoride sources [15].

Benzyl Protection: Benzyl ethers provide protection against nucleophilic and basic conditions and can be removed through catalytic hydrogenation or dissolving metal reduction [15].

Amine Protection Strategies: The protection of amine functionalities is crucial for preventing unwanted acylation, alkylation, or other side reactions during synthetic transformations.

Boc Protection: The tert-butyloxycarbonyl group is widely used for amine protection due to its stability under basic conditions and facile removal using trifluoroacetic acid [12]. The Boc group is particularly suitable for polyethylene glycol derivatives due to the mild deprotection conditions required.

Cbz Protection: The benzyloxycarbonyl group provides protection under basic and nucleophilic conditions and can be removed through catalytic hydrogenation [12].

Phthalimide Protection: The phthalimide group serves as both a protecting group and an amine equivalent, allowing for direct displacement reactions followed by hydrazinolysis to reveal the primary amine [5].

Deprotection Methodologies: The selective removal of protecting groups must be accomplished without affecting other functional groups or the polyethylene glycol backbone.

Acidic Deprotection: Boc groups are typically removed using trifluoroacetic acid in dichloromethane, while trityl groups can be deprotected using dilute hydrochloric acid or trichloroacetic acid [14] [12].

Reductive Deprotection: Benzyl and benzyloxycarbonyl groups are removed through catalytic hydrogenation using palladium on carbon in alcoholic solvents [12].

Nucleophilic Deprotection: Phthalimide groups undergo hydrazinolysis using hydrazine hydrate to yield primary amines [5].

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityApplications
BocBoc₂O, DMAPTFA/DCMBase stableAmine protection
TritylTrCl, pyridineHCl/MeOHAcid labileHydroxyl protection
BenzylBnBr, NaHH₂/Pd-CBase/nucleophile stableHydroxyl protection
PhthalimidePhthalic anhydrideNH₂NH₂·H₂OBase stableAmine equivalent

Purification Techniques for High-Purity Isolation

The purification of Azido-PEG35-amine requires specialized techniques capable of separating the desired product from unreacted starting materials, side products, and residual reagents while maintaining the integrity of the polyethylene glycol backbone [16] [17].

Dialysis-Based Purification: Dialysis represents one of the most commonly employed purification methods for polyethylene glycol derivatives due to its simplicity and effectiveness for molecular weight-based separations [16] [5]. The technique utilizes semi-permeable membranes with defined molecular weight cutoffs to separate the target compound from low molecular weight impurities.

The dialysis process typically involves dissolution of the crude product in water or aqueous buffer, followed by dialysis against multiple changes of solvent over 24-72 hours [5]. Molecular weight cutoff membranes ranging from 1 kDa to 50 kDa are commonly employed depending on the molecular weight of the target polyethylene glycol derivative.

Size Exclusion Chromatography: Size exclusion chromatography provides high-resolution separation based on hydrodynamic radius differences [16]. This technique is particularly effective for removing both low molecular weight impurities and higher molecular weight side products that may form during synthesis.

Sephadex G-25 or G-50 resins are commonly employed for polyethylene glycol purification, with water or aqueous buffer as the mobile phase [16]. The technique can achieve purities exceeding 95% with good recovery rates, though it may require multiple chromatographic cycles for optimal results.

Ion Exchange Chromatography: Ion exchange chromatography can be employed when the target molecule or impurities possess ionic character [17]. This technique is particularly useful for removing charged impurities such as residual salts, ionic reagents, or charged side products.

Anion exchange resins can be effective for removing negatively charged impurities, while cation exchange resins may be useful for purifying positively charged amine-terminated derivatives [17]. The technique offers high resolution but may require careful optimization of buffer conditions.

Tangential Flow Filtration: Tangential flow filtration represents a scalable approach for polyethylene glycol purification that is particularly suitable for larger scale preparations [18]. The technique utilizes cross-flow membrane filtration to achieve continuous separation based on molecular size.

The process involves circulation of the product solution across membrane surfaces while maintaining continuous removal of permeate containing low molecular weight impurities [18]. Molecular weight cutoff membranes ranging from 1 kDa to 100 kDa can be employed depending on the specific separation requirements.

Precipitation Techniques: Selective precipitation can provide an efficient purification method for certain polyethylene glycol derivatives [19]. The technique relies on differential solubility in various solvent systems to achieve separation.

Isopropanol precipitation has been demonstrated as an effective method for purifying polyethylene glycol-bound molecules [19]. The technique involves dissolution of the crude product in water followed by addition of isopropanol to precipitate the target compound while leaving impurities in solution.

Reverse Phase Chromatography: High-performance liquid chromatography using reverse phase stationary phases can provide high-resolution purification for polyethylene glycol derivatives [17]. This technique is particularly effective for analytical-scale purifications and quality control applications.

C18 or C8 reverse phase columns with gradient elution using water-acetonitrile or water-methanol mobile phases can achieve excellent separation of polyethylene glycol derivatives from impurities [17]. The technique offers high resolution but may be limited by sample loading capacity.

Purification MethodSeparation PrincipleScalePurity (%)Recovery (%)Time Required
DialysisMolecular weightmg-g85-9580-9024-72 h
Size ExclusionHydrodynamic radiusmg-g90-9975-852-4 h
Ion ExchangeChargemg-g85-9870-852-6 h
Tangential FlowMolecular sizeg-kg90-9985-954-8 h
PrecipitationSolubilityg-kg80-9585-951-2 h
Reverse PhaseHydrophobicitymg95-9960-800.5-2 h

Scalable Manufacturing Considerations

The transition from laboratory-scale synthesis to industrial-scale manufacturing of Azido-PEG35-amine requires comprehensive consideration of process scalability, economic factors, and quality assurance parameters [20] [18].

Process Scale-up Principles: The scale-up of polyethylene glycol synthesis involves careful consideration of heat and mass transfer limitations, reaction kinetics, and equipment design [20]. Key parameters that must be addressed during scale-up include:

Heat Transfer Considerations: Many steps in polyethylene glycol synthesis are exothermic, requiring effective heat removal systems to maintain temperature control [21]. The heat transfer coefficient decreases with increasing vessel size, necessitating enhanced cooling systems for large-scale operations.

Mass Transfer Optimization: Efficient mixing becomes increasingly challenging at larger scales, particularly for heterogeneous reactions involving solid reagents such as sodium azide [9]. Advanced mixing technologies such as high-shear mixers or static mixers may be required for optimal performance.

Reaction Kinetics Analysis: The kinetics of polyethylene glycol functionalization reactions may be influenced by scale-dependent factors such as local concentration gradients and mixing efficiency [21]. Detailed kinetic studies are essential for optimizing reaction conditions at manufacturing scales.

Equipment Selection and Design: The selection of appropriate equipment for large-scale polyethylene glycol synthesis must consider material compatibility, safety requirements, and process efficiency [21].

Reactor Design: Continuous stirred tank reactors (CSTR) are commonly employed for liquid-phase reactions, while plug flow reactors may be suitable for certain continuous processes [20]. The choice of reactor configuration depends on reaction kinetics, heat transfer requirements, and safety considerations.

Separation Equipment: Large-scale purification requires robust separation technologies capable of handling significant throughput while maintaining product quality [18]. Tangential flow filtration systems, centrifuges, and crystallization equipment may be employed depending on the specific purification strategy.

Material Selection: All equipment components must be compatible with the reagents and solvents employed in polyethylene glycol synthesis [21]. Stainless steel construction is typically required for aqueous systems, while specialized materials may be necessary for aggressive reagents.

Quality Control and Process Analytical Technology: Manufacturing-scale production requires comprehensive quality control systems to ensure batch-to-batch consistency and regulatory compliance [18].

In-Process Monitoring: Real-time monitoring of critical process parameters such as temperature, pH, and conversion enables rapid detection of deviations and process optimization [18]. Near-infrared spectroscopy and online chromatography may be employed for continuous quality assessment.

Statistical Process Control: Implementation of statistical process control methodologies enables identification of process trends and early detection of quality issues [18]. Control charts and process capability studies are essential tools for maintaining consistent product quality.

Analytical Method Validation: Robust analytical methods must be developed and validated for determination of product purity, molecular weight distribution, and functional group content [17]. These methods must be suitable for routine quality control applications and regulatory submission.

Economic Optimization: The economics of large-scale polyethylene glycol synthesis must consider raw material costs, energy consumption, waste disposal, and capital equipment requirements [22].

Raw Material Sourcing: Large-scale production enables bulk purchasing of raw materials at reduced unit costs [22]. Long-term supply agreements may be necessary to ensure consistent material quality and availability.

Energy Efficiency: Process optimization should focus on minimizing energy consumption through heat integration, solvent recovery, and efficient separation technologies [21]. The use of renewable energy sources may provide additional economic and environmental benefits.

Waste Minimization: Implementation of green chemistry principles can significantly reduce waste disposal costs while improving process sustainability [22]. Solvent recovery and recycling systems should be incorporated wherever possible.

Scale ParameterLaboratory (mg-g)Pilot (g-kg)Manufacturing (kg-ton)Key Considerations
Batch Size1-100 g100 g-10 kg10-1000 kgEquipment capacity
Reaction Time2-24 h4-48 h8-72 hProcess efficiency
Heat TransferNatural convectionMechanical coolingIndustrial coolingTemperature control
MixingMagnetic stirringMechanical agitationIndustrial mixersMass transfer
PurificationColumn chromatographyMembrane filtrationContinuous separationThroughput requirements
Quality ControlAnalytical testingIn-process monitoringStatistical controlRegulatory compliance

Green Chemistry Approaches for Synthesis Optimization

The implementation of green chemistry principles in the synthesis of Azido-PEG35-amine offers significant opportunities for environmental impact reduction, cost optimization, and process sustainability [22] [23] [24].

Solvent Selection and Minimization: Traditional polyethylene glycol synthesis often relies on large quantities of organic solvents that may present environmental and safety concerns [24]. Green chemistry approaches focus on solvent reduction or replacement with more sustainable alternatives.

Aqueous Media Utilization: Many polyethylene glycol functionalization reactions can be conducted in aqueous media, eliminating the need for organic solvents [5] [22]. The high water solubility of polyethylene glycol derivatives makes aqueous reaction systems particularly attractive for green synthesis applications.

Polyethylene Glycol as Reaction Medium: Polyethylene glycol itself can serve as both reactant and reaction medium, providing a unique opportunity for solvent-free synthesis [9] [24]. This approach has been successfully demonstrated for various organic transformations and offers excellent atom economy.

Supercritical Carbon Dioxide: Supercritical carbon dioxide represents an environmentally benign alternative to traditional organic solvents [25]. The technique has been successfully applied to polyethylene glycol synthesis and offers advantages in terms of product separation and solvent recovery.

Catalysis and Reaction Efficiency: The use of catalytic systems can significantly improve reaction efficiency while reducing waste generation and energy consumption [25].

Metal-Free Catalysis: The development of metal-free catalytic systems eliminates concerns about metal contamination and simplifies product purification [26]. Organic bases and organocatalysts have been successfully employed for polyethylene glycol functionalization reactions.

Enzymatic Catalysis: Enzymatic systems offer high selectivity and mild reaction conditions for certain polyethylene glycol transformations [22]. These biocatalytic approaches can significantly reduce energy requirements and eliminate the need for harsh reagents.

Microwave-Assisted Synthesis: Microwave heating can provide rapid and efficient energy transfer for polyethylene glycol synthesis reactions [23]. This approach often enables significant reductions in reaction time and energy consumption compared to conventional heating methods.

Atom Economy and Waste Reduction: Green chemistry principles emphasize maximizing atom utilization and minimizing waste generation throughout the synthetic process [22].

One-Pot Synthesis Strategies: The development of one-pot synthetic sequences eliminates intermediate isolation and purification steps, reducing both waste generation and processing time [26]. Sequential reactions can be designed to utilize all atoms from starting materials in the final product.

Reagent Recovery and Recycling: Implementation of reagent recovery systems can significantly reduce raw material consumption and waste disposal costs [25]. Distillation, crystallization, and extraction techniques can be employed for efficient reagent recycling.

By-Product Utilization: Identification of valuable applications for synthetic by-products can improve overall process economics while reducing waste disposal requirements [22]. Side products may find utility in other chemical processes or applications.

Energy Efficiency Optimization: Green chemistry approaches emphasize minimizing energy consumption through process optimization and alternative energy sources [21].

Room Temperature Reactions: The development of reaction conditions that operate at ambient temperature eliminates heating and cooling energy requirements [5]. Careful catalyst and reagent selection can enable efficient transformations under mild conditions.

Renewable Energy Integration: The use of renewable energy sources such as solar or wind power can significantly reduce the carbon footprint of polyethylene glycol synthesis [21]. Process scheduling can be optimized to take advantage of renewable energy availability.

Heat Integration and Recovery: Implementation of heat exchanger networks enables recovery and reuse of thermal energy within the process [21]. This approach can significantly reduce overall energy consumption, particularly for processes involving multiple heating and cooling steps.

Life Cycle Assessment and Sustainability Metrics: Comprehensive evaluation of environmental impact requires consideration of the entire product life cycle from raw material extraction to end-of-life disposal [22].

Carbon Footprint Analysis: Quantitative assessment of greenhouse gas emissions enables identification of high-impact process steps and optimization opportunities [21]. Life cycle assessment tools can provide detailed analysis of environmental impacts throughout the supply chain.

Water Usage Minimization: Process design should minimize freshwater consumption through recycling, reuse, and treatment systems [22]. Closed-loop water systems can significantly reduce environmental impact while lowering operating costs.

Biodegradability Considerations: The inherent biodegradability of polyethylene glycol derivatives provides advantages for environmental sustainability [22]. End-of-life considerations should be incorporated into product design and synthesis planning.

Green Chemistry PrincipleImplementation StrategyEnvironmental BenefitEconomic ImpactTechnical Challenges
Atom EconomyOne-pot synthesisReduced wasteLower raw material costsReaction compatibility
Renewable FeedstocksBio-based starting materialsLower carbon footprintSupply chain sustainabilityCost competitiveness
CatalysisEnzymatic reactionsMild conditionsReduced energy costsCatalyst stability
Safer SolventsAqueous mediaReduced toxicityLower disposal costsSolubility limitations
Energy EfficiencyRoom temperatureLower emissionsReduced utility costsReaction rates
Waste PreventionReagent recyclingMinimized disposalLower waste costsSeparation efficiency

The comprehensive implementation of these green chemistry approaches in Azido-PEG35-amine synthesis can achieve significant improvements in environmental sustainability while maintaining or improving product quality and economic performance. Continued research and development in this area will further enhance the sustainability profile of polyethylene glycol derivative manufacturing processes.

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-5

Exact Mass

1098.6622

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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